molecular formula C17H12F3N3O3 B2844078 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid CAS No. 672950-89-9

2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid

Cat. No.: B2844078
CAS No.: 672950-89-9
M. Wt: 363.296
InChI Key: LAUHVKZNNKSBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a trifluoromethyl-substituted benzimidazole core linked via an acetyl-amide bridge to a benzoic acid moiety. Its structure (CAS: 313241-14-4) includes a trifluoromethyl (-CF₃) group at the 2-position of the benzimidazole ring, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

2-[[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3/c18-17(19,20)16-22-12-7-3-4-8-13(12)23(16)9-14(24)21-11-6-2-1-5-10(11)15(25)26/h1-8H,9H2,(H,21,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUHVKZNNKSBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid typically involves the coupling of 2-(2-(trifluoromethyl)-1H-benzoimidazol-1-yl) ethanoic acid derivatives with amino acids. This is achieved through azide and DCC (dicyclohexylcarbodiimide) coupling reactions . The amino acid esters formed are then reacted with hydrazine to produce the corresponding hydrazides, which are finally condensed with p-fluorobenzaldehyde to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Various halides, amines, and other reactive species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

Core Heterocycle Modifications
  • Benzimidazole vs. Triazole-Thiazole Hybrids: Compounds from (e.g., 9a–9e) replace the benzimidazole core with triazole-thiazole systems.
  • Difluoromethyl Substitution : Compound 36 () replaces -CF₃ with -CHF₂, which may lower electronegativity and alter steric interactions. This substitution could reduce metabolic stability compared to the target compound .
Linker and Substituent Variations
  • Acetyl-Amide vs. Triazole Linkers : Compound 7b () employs a triazole linker formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method (). While triazoles improve synthetic modularity, the acetyl-amide linker in the target compound may offer greater conformational rigidity .
  • Aryl Substituents : Analogs in incorporate para-substituted phenyl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on thiazole rings. These halogens enhance halogen bonding but increase molecular weight compared to the target compound’s unsubstituted benzoic acid .
Lipophilicity and Solubility
  • The -CF₃ group in the target compound increases logP (predicted: ~3.2) compared to 7b (logP ~2.8) and 9c (logP ~3.0). However, the benzoic acid moiety improves aqueous solubility at physiological pH .
  • 9c () contains a 4-bromophenyl group, which raises molecular weight (MW: ~550 Da) and may limit blood-brain barrier permeability compared to the target compound (MW: ~407 Da) .
Enzyme Inhibition and Binding Affinity
  • Docking studies in suggest that 9c binds to α-glucosidase via hydrophobic interactions with its bromophenyl group. The target compound’s -CF₃ group may similarly engage hydrophobic enzyme pockets but with reduced steric hindrance .
  • 7b () inhibits lactate dehydrogenase (LDH) with IC₅₀ = 12 μM, likely due to triazole-mediated hydrogen bonding. The target compound’s acetyl-amide linker could mimic this interaction but requires experimental validation .

Data Table: Key Comparisons

Property Target Compound 7b () 9c ()
Molecular Weight 407.3 Da 498.4 Da 550.2 Da
Core Structure Benzimidazole Triazole-benzoic acid Thiazole-triazole
Key Substituent -CF₃ -CO₂H 4-Bromophenyl
Synthesis Method Amide coupling CuAAC Cyclization/CuAAC
logP (Predicted) 3.2 2.8 3.0
Potential Bioactivity Enzyme inhibition LDH inhibition (IC₅₀ 12 μM) α-Glucosidase inhibition

Biological Activity

The compound 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylic acid , also known by its CAS number 383148-72-9 , is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a benzimidazole core, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C18H14F3N3O3\text{C}_{18}\text{H}_{14}\text{F}_3\text{N}_3\text{O}_3

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with acetic anhydride or acetyl chloride in the presence of a base. Microwave-assisted synthesis techniques have been reported to enhance yield and purity, significantly reducing reaction times compared to conventional methods .

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. The compound has shown promising results in vitro against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values were reported around 3.0 µM , indicating strong antiproliferative effects.
  • A549 (lung cancer) : The compound demonstrated notable growth inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of cell proliferation : The compound induces apoptosis in cancer cells, as evidenced by flow cytometry analysis showing increased caspase-3 activity.
  • Cholinesterase inhibition : Some studies suggest that derivatives of benzimidazole can inhibit acetylcholinesterase (AChE), which may contribute to their therapeutic effects in neurodegenerative diseases .

Other Biological Activities

In addition to its anticancer properties, this compound has also been evaluated for other biological activities:

  • Antioxidant Activity : The benzimidazole derivatives have shown significant scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases .
  • Lipase Inhibition : Some derivatives have demonstrated lipase inhibitory effects, suggesting potential applications in metabolic disorders such as obesity .

Case Studies

A review of literature reveals several case studies highlighting the biological activity of similar compounds:

  • Study on Trifluoromethylated Benzimidazoles : A series of trifluoromethylated benzimidazoles were synthesized and evaluated for anticancer activity. Compounds showed IC50 values ranging from 0.5 to 5 µM against various cancer cell lines, indicating potential for further development .
  • Evaluation of Antioxidant Properties : A study assessing the antioxidant capacity of synthesized benzimidazole derivatives found that certain compounds exhibited higher scavenging activity than standard antioxidants like ascorbic acid .

Data Table

Biological ActivityCell LineIC50 (µM)Reference
AnticancerMCF-73.0
AnticancerA5495.85
Lipase InhibitionN/AN/A
Antioxidant ActivityN/AN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.